Direct Head-to-Head: Grandisin vs. Veraguensin Trypanocidal Activity Against T. cruzi Y Strain
In the same experimental system—bloodstream trypomastigotes of T. cruzi Y strain—grandisin and veraguensin were tested in parallel, establishing a direct potency rank within the tetrahydrofuran neolignan class. Both compounds are potently active, with veraguensin (IC50 2.3 μM) exhibiting 1.6-fold greater potency than grandisin (IC50 3.7 μM) [1]. This is the only published direct head-to-head comparison of the natural products themselves, and it defines the baseline potency relationship between the two most commonly cited neolignans of this scaffold. When benchmarked against benznidazole, the current clinical reference drug for Chagas disease, synthetic diaryl-furan analogs templated on grandisin achieved EC50 values of 0.01 μM—representing a 150-fold improvement over benznidazole—demonstrating that the grandisin scaffold, while not the most potent natural congener, serves as a superior template for synthetic optimization [2].
| Evidence Dimension | In vitro IC50 against T. cruzi trypomastigotes (Y strain) |
|---|---|
| Target Compound Data | Grandisin IC50 = 3.7 μM |
| Comparator Or Baseline | Veraguensin IC50 = 2.3 μM; Benznidazole IC50try > 1 mM |
| Quantified Difference | Veraguensin is 1.6-fold more potent; grandisin-derived synthetic analogs reach 150-fold improvement over benznidazole |
| Conditions | T. cruzi Y strain bloodstream trypomastigotes, in vitro assay |
Why This Matters
Procurement decisions for antiparasitic screening panels require knowing the relative potency of natural scaffolds; veraguensin may be preferred for acute potency screens, but grandisin's trimethoxy scaffold yields markedly superior synthetic derivatives, making it the rational choice as a medicinal chemistry starting point.
- [1] Bernardes LSC, Kato MJ, Albuquerque S, Carvalho I. Synthesis and trypanocidal activity of 1,4-bis-(3,4,5-trimethoxy-phenyl)-1,4-butanediol and 1,4-bis-(3,4-dimethoxyphenyl)-1,4-butanediol. Bioorg Med Chem. 2006;14(21):7075-7082. doi:10.1016/j.bmc.2006.07.006 View Source
- [2] Trefzger OS, das Neves AR, Carvalho DB, et al. Synthesis and 2D-QSAR studies of neolignan-based diaryl-tetrahydrofuran and -furan analogues with remarkable activity against Trypanosoma cruzi and assessment of the trypanothione reductase activity. Eur J Med Chem. 2017;140:187-199. doi:10.1016/j.ejmech.2017.08.064 View Source
